In-Depth Technical Guide: The Binding Affinity and Mechanism of Action of BM-1197, a Dual Bcl-2/Bcl-xL Inhibitor
In-Depth Technical Guide: The Binding Affinity and Mechanism of Action of BM-1197, a Dual Bcl-2/Bcl-xL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the novel small-molecule inhibitor BM-1197 for the anti-apoptotic proteins Bcl-2 and Bcl-xL. It includes detailed experimental methodologies, quantitative binding data, and visual representations of the relevant signaling pathways to support further research and development in cancer therapeutics.
Core Findings: Sub-Nanomolar Binding Affinity of BM-1197
BM-1197 has been identified as a potent dual inhibitor of Bcl-2 and Bcl-xL, demonstrating high binding affinity for both proteins. This targeted inhibition disrupts the protein-protein interactions that are crucial for cancer cell survival, thereby promoting apoptosis.
Quantitative Binding Affinity Data
The binding affinities of BM-1197 for Bcl-2 and Bcl-xL have been determined using fluorescence-polarization (FP) based binding assays.[1][2] The inhibitor exhibits sub-nanomolar affinity for both target proteins, with Ki values consistently reported as less than 1 nM.[1][2][3][4][5][6][7] Notably, BM-1197 displays a high degree of selectivity, with over 1,000-fold greater affinity for Bcl-2/Bcl-xL compared to another anti-apoptotic protein, Mcl-1.[1][2][3][4][5][6][7] It is important to note that the precise Ki values could not be accurately determined as they were close to the lower limits of the competitive FP binding assay used.[1][2]
| Compound | Target Protein | Binding Affinity (Ki) | Selectivity |
| BM-1197 | Bcl-2 | < 1 nM | >1,000-fold vs. Mcl-1 |
| BM-1197 | Bcl-xL | < 1 nM | >1,000-fold vs. Mcl-1 |
Experimental Protocols
The determination of the binding affinity of BM-1197 for Bcl-2 and Bcl-xL was primarily achieved through a competitive fluorescence-polarization (FP) binding assay.
Fluorescence-Polarization (FP) Binding Assay
This assay quantitatively measures the binding of a small molecule to a target protein by monitoring changes in the polarization of fluorescent light.
Principle: A fluorescently labeled ligand (probe) with a known affinity for the target protein is used. When the probe is unbound and rotates freely in solution, it emits depolarized light upon excitation. When bound to the larger protein, its rotation is slowed, resulting in an increase in polarized light. A test compound (BM-1197) is introduced to compete with the fluorescent probe for binding to the target protein. The displacement of the probe by the test compound leads to a decrease in fluorescence polarization, which is proportional to the binding affinity of the test compound.
Generalized Protocol:
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Reagents:
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Recombinant human Bcl-2 and Bcl-xL proteins.
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A fluorescently labeled peptide probe with high affinity for Bcl-2 and Bcl-xL.
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BM-1197 compound at various concentrations.
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Assay buffer.
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Procedure:
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A fixed concentration of the target protein (Bcl-2 or Bcl-xL) and the fluorescent probe are incubated together in the assay buffer.
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Increasing concentrations of the competitor compound, BM-1197, are added to the mixture.
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The reaction is allowed to reach equilibrium.
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The fluorescence polarization is measured using a suitable plate reader.
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Data Analysis:
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The IC50 value (the concentration of BM-1197 that displaces 50% of the fluorescent probe) is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration.
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The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.
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Signaling Pathways and Mechanism of Action
BM-1197 exerts its pro-apoptotic effects by targeting the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.
The Intrinsic Apoptosis Pathway
The Bcl-2 family of proteins consists of anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bim, Puma). In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).
Mechanism of Action of BM-1197
BM-1197 acts as a BH3 mimetic, meaning it mimics the function of the BH3-only pro-apoptotic proteins like Bim and Puma.[8] By binding to the hydrophobic groove of Bcl-2 and Bcl-xL, BM-1197 displaces these pro-apoptotic proteins.[1][4][6][8] This leads to the activation of Bax and Bak, which then oligomerize and form pores in the mitochondrial outer membrane.[1][8] This permeabilization results in the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death or apoptosis.[1][3][8]
Experimental Workflow for Assessing Mechanism of Action
The cellular mechanism of BM-1197 is typically elucidated through a series of in vitro experiments.
Co-Immunoprecipitation (Co-IP): This technique is used to demonstrate that BM-1197 disrupts the interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins.[1][8] For instance, after treating cancer cells with BM-1197, cell lysates are subjected to immunoprecipitation with an antibody against Bcl-2 or Bcl-xL. The resulting immunoprecipitates are then analyzed by Western blotting for the presence of associated pro-apoptotic proteins like Bim or Puma. A decrease in the amount of co-precipitated pro-apoptotic protein in BM-1197-treated cells compared to control cells indicates that the inhibitor has disrupted their interaction.[1][8]
Western Blotting: This method is employed to assess the levels of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, caspase-9) and PARP, which are markers of apoptosis induction.[8][9]
Flow Cytometry: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify the percentage of apoptotic cells after treatment with BM-1197.[8]
Mitochondrial Assays: The effect of BM-1197 on mitochondrial integrity is evaluated by measuring the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[1][3]
References
- 1. BM-1197: A Novel and Specific Bcl-2/Bcl-xL Inhibitor Inducing Complete and Long-Lasting Tumor Regression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BM-1197: A Novel and Specific Bcl-2/Bcl-xL Inhibitor Inducing Complete and Long-Lasting Tumor Regression In Vivo | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. BM-1197: a novel and specific Bcl-2/Bcl-xL inhibitor inducing complete and long-lasting tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resource.aminer.org [resource.aminer.org]
- 8. A novel Bcl-2 inhibitor, BM-1197, induces apoptosis in malignant lymphoma cells through the endogenous apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The small-molecule compound BM-1197 inhibits the antiapoptotic regulators Bcl-2/Bcl-xL and triggers apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
